Cas no 4214-80-6 (5-Chloro-2-methylaminopyridine)

5-Chloro-2-methylaminopyridine is a versatile heterocyclic compound featuring a chloro substituent at the 5-position and a methylamino group at the 2-position of the pyridine ring. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyridine core facilitates nucleophilic substitution reactions, while the chloro and methylamino groups offer sites for further functionalization. The compound is particularly useful in the development of biologically active molecules, including drug candidates and specialty chemicals. High purity grades are available to ensure consistency in research and industrial applications. Its stability and well-defined reactivity profile make it a preferred choice for synthetic chemists.
5-Chloro-2-methylaminopyridine structure
4214-80-6 structure
Product Name:5-Chloro-2-methylaminopyridine
CAS No:4214-80-6
MF:C6H7ClN2
MW:142.586179971695
MDL:MFCD00955783
CID:843514
Update Time:2025-06-11

5-Chloro-2-methylaminopyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-N-methylpyridin-2-amine
    • 5-Chloro-2-methylaminopyridine
    • (5-CHLOROPYRIDIN-2-YL)METHANAMINE
    • 5-Chloro-2-(methylamino)pyridine
    • 5-Chloro-N-methyl-2-pyridineamine
    • 2-Pyridinamine, 5-chloro-N-methyl-
    • (5-CHLORO-PYRIDIN-2-YL)-METHYL-AMINE
    • Methyl(5-chloro-2-pyridyl)amine
    • 5-chloro-N-methyl-2-pyridinamine
    • KSISYWKRGRATSK-UHFFFAOYSA-N
    • NE34351
    • RP01337
    • AB07756
    • AK123580
    • ST24044669
    • Z-
    • MDL: MFCD00955783
    • Inchi: 1S/C6H7ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
    • InChI Key: KSISYWKRGRATSK-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)NC

Computed Properties

  • Exact Mass: 142.02991
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 24.9

Experimental Properties

  • Density: 1.250
  • Boiling Point: 247 ºC
  • Flash Point: 103 ºC
  • PSA: 24.92

5-Chloro-2-methylaminopyridine Security Information

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5-Chloro-2-methylaminopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:4214-80-6)5-Chloro-2-methylaminopyridine
Order Number:A872943
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):267.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-methylaminopyridine

Professional Introduction to 5-Chloro-2-methylaminopyridine (CAS No. 4214-80-6)

5-Chloro-2-methylaminopyridine, identified by the chemical compound code CAS No. 4214-80-6, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, featuring a pyridine core with chloro and methylamino substituents, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular frameworks.

The structural motif of 5-Chloro-2-methylaminopyridine makes it a valuable building block for the development of novel bioactive molecules. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its participation in various chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed couplings. These properties have been leveraged in recent synthetic strategies to develop innovative therapeutic agents.

In the realm of pharmaceutical research, 5-Chloro-2-methylaminopyridine has been employed in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, recent studies have highlighted its role in generating potent JAK2 inhibitors, which exhibit significant promise in managing autoimmune disorders. The chloro group on the pyridine ring facilitates further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores that enhance drug efficacy and selectivity.

Moreover, the methylamino substituent in 5-Chloro-2-methylaminopyridine contributes to the compound's ability to form hydrogen bonds with biological targets, thereby improving binding affinity. This feature has been exploited in designing molecules that interact with enzymes and receptors involved in metabolic pathways. Notably, derivatives of this compound have shown potential in targeting enzymes such as tyrosine kinases and phosphodiesterases, which are critical for regulating cellular processes.

The agrochemical industry has also benefited from the applications of 5-Chloro-2-methylaminopyridine. Its incorporation into novel pesticide formulations has led to the development of compounds with enhanced bioavailability and reduced environmental persistence. Research has demonstrated that modifications around the pyridine core can significantly alter the spectrum of activity against pests while maintaining low toxicity to non-target organisms. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.

Recent advancements in computational chemistry have further expanded the utility of 5-Chloro-2-methylaminopyridine. Molecular modeling studies have identified optimal reaction conditions for its derivatization, predicting structures that exhibit improved pharmacokinetic profiles. These predictions have guided experimental efforts, leading to faster discovery cycles and more efficient synthesis routes. The integration of machine learning algorithms has enabled rapid screening of potential derivatives, accelerating the identification of lead compounds for further development.

The synthetic versatility of 5-Chloro-2-methylaminopyridine extends beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in material science applications, particularly in the synthesis of organic semiconductors and ligands for catalytic systems. The ability to tune electronic properties through functional group manipulation makes this compound indispensable for designing advanced materials with tailored functionalities.

In conclusion, 5-Chloro-2-methylaminopyridine (CAS No. 4214-80-6) represents a cornerstone in modern synthetic chemistry. Its broad applicability across multiple industries underscores its importance as a chemical intermediate. As research continues to uncover new methodologies for its utilization, this compound is poised to remain at the forefront of innovation in drug discovery, agriculture, and materials science.

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Amadis Chemical Company Limited
(CAS:4214-80-6)5-Chloro-2-methylaminopyridine
A872943
Purity:99%
Quantity:5g
Price ($):267.0
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